

# Comparative Efficacy of DDP-38003 Trihydrochloride in In Vivo Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DDP-38003 trihydrochloride

Cat. No.: B1150414 Get Quote

This guide provides a comparative analysis of the in vivo efficacy of **DDP-38003 trihydrochloride**, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), against other KDM1A/LSD1 inhibitors in preclinical leukemia models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **DDP-38003 trihydrochloride**'s potential as a therapeutic agent.

## In Vivo Efficacy Comparison of KDM1A/LSD1 Inhibitors

The following table summarizes the in vivo efficacy of **DDP-38003 trihydrochloride** and other selected KDM1A/LSD1 inhibitors in various mouse models of leukemia.



| Compound                      | Cancer Model                                   | Dosing<br>Schedule                                                       | Key Efficacy<br>Endpoints                                                                                                                                               | Reference |
|-------------------------------|------------------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| DDP-38003<br>trihydrochloride | Mouse Leukemia<br>Model                        | 11.25 mg/kg and<br>22.50 mg/kg,<br>orally, 3<br>days/week for 3<br>weeks | Increased Survival Rate:- 35% increase at 11.25 mg/kg- 62% increase at 22.50 mg/kg                                                                                      |           |
| INCB059872                    | MLL-AF9 Murine<br>Leukemia Model               | 10 mg/kg, oral<br>gavage, daily for<br>up to 6 days                      | Prolonged median survival (specific percentage not provided in the search results). [1][2] Induced differentiation of murine blast cells and reduced blast colonies.[1] | [1][2][3] |
| GSK2879552                    | NCI-H1417<br>SCLC Xenograft                    | 1.5 mg/kg, orally,<br>daily for 25-35<br>days                            | Tumor Growth Inhibition (TGI):- 83% TGI in NCI- H1417 xenografts                                                                                                        |           |
| ORY-1001<br>(ladademstat)     | Mouse PDX<br>Model of T-cell<br>Acute Leukemia | Not specified in search results                                          | Extended survival.[4] Reduced tumor growth in a rodent leukemia xenograft model. [5]                                                                                    | [4][5]    |



| SCLC Patient- Derived Xenograft (PDX) Models | 60 mg, orally,<br>once per week in<br>28-day cycles (in<br>clinical trials) | Demonstrated antiproliferative activity in patient- derived xenograft models.[6] Specific preclinical TGI percentages not provided in search results. | [6] |
|----------------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
|----------------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----|

## **Experimental Protocols**

Detailed methodologies for the key in vivo experiments cited are provided below.

## **DDP-38003 Trihydrochloride**

- Animal Model: CD-1 mice were used in the study.
- Tumor Model: A mouse leukemia model was established. The treatment started once blast cells were detected in the recipients' peripheral blood (10 days after cell injection).
- Drug Formulation: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.
- Dosing and Administration: The compound was administered orally at doses of 11.25 mg/kg and 22.5 mg/kg. Dosing was performed three days a week (Monday, Tuesday, and Wednesday) for three consecutive weeks.
- Efficacy Evaluation: The primary endpoint was the survival of the mice in the different experimental groups, which was analyzed and represented by a Kaplan-Meier survival plot.

#### INCB059872

Animal Model: Female 6–8 week old C57BL/6J mice were used for in vivo studies.[3]



- Tumor Model: The MLL-AF9 murine leukemia model was utilized, which recapitulates hallmarks of human AML.[1]
- Drug Formulation: INCB059872 was dissolved in N,N-dimethylacetamide (DMAC) and diluted in 5% methylcellulose.[3]
- Dosing and Administration: The drug was administered daily via oral gavage at a dose of 10 mg/kg for up to six days.[3]
- Efficacy Evaluation: Efficacy was assessed by the prolongation of median survival of the leukemic mice compared to vehicle-treated animals.[1] Mechanistic studies involved the analysis of murine blast cell differentiation, reduction in blast colonies, and normalization of clinical hematological parameters.[1]

#### GSK2879552

- Animal Model: Mice bearing NCI-H1417 xenografts were used.
- Tumor Model: Small Cell Lung Cancer (SCLC) xenograft model established with the NCI-H1417 cell line.
- Dosing and Administration: GSK2879552 was administered orally at a dose of 1.5 mg/kg daily for 25-35 days.
- Efficacy Evaluation: The primary endpoint was tumor growth inhibition (TGI), measured at the end of the treatment period.

## **ORY-1001 (ladademstat)**

- Animal Model: The specific mouse strain was not detailed in the provided search results.
- Tumor Model: A patient-derived xenograft (PDX) model of T-cell acute leukemia was used.[4]
   Another study utilized a rodent leukemia xenograft model.[5]
- Dosing and Administration: The exact dosing and administration details were not specified in the search results.



• Efficacy Evaluation: The primary endpoints were the extension of survival in the PDX model and the reduction of tumor growth in the xenograft model.[4][5]

#### CC-90011

- Animal Model: The specific mouse strain for preclinical studies was not detailed.
- Tumor Model: Small Cell Lung Cancer (SCLC) patient-derived xenograft (PDX) models were used to assess antitumor efficacy.[6]
- Dosing and Administration: Preclinical dosing details were not specified. In clinical trials for advanced malignancies, CC-90011 was administered orally once per week.
- Efficacy Evaluation: The primary endpoint in preclinical models was the inhibition of tumor growth.[6]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of KDM1A/LSD1 inhibition and a general experimental workflow for evaluating in vivo efficacy.



Click to download full resolution via product page

KDM1A/LSD1 Inhibition Pathway in Leukemia.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]



- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of DDP-38003 Trihydrochloride in In Vivo Leukemia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150414#confirming-ddp-38003-trihydrochloride-in-vivo-efficacy-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com